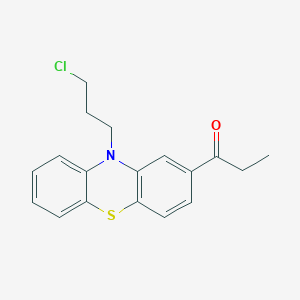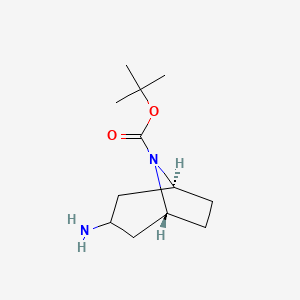![molecular formula C₁₃H₂₀ClN₅O₄ B1144904 N-[(6-Chloro-3-pyridinyl)methyl]-N'-(2,2-diethoxyethyl)-N''-nitro-guanidine CAS No. 330559-99-4](/img/new.no-structure.jpg)
N-[(6-Chloro-3-pyridinyl)methyl]-N'-(2,2-diethoxyethyl)-N''-nitro-guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-Chloro-3-pyridinyl)methyl]-N’-(2,2-diethoxyethyl)-N’'-nitro-guanidine is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chlorinated pyridine ring, a diethoxyethyl group, and a nitro-guanidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Chloro-3-pyridinyl)methyl]-N’-(2,2-diethoxyethyl)-N’'-nitro-guanidine typically involves multiple steps, starting with the chlorination of pyridine to introduce the chloro group at the 6-position This is followed by the alkylation of the chlorinated pyridine with a diethoxyethyl halide to form the intermediate compound
Industrial Production Methods
In industrial settings, the production of N-[(6-Chloro-3-pyridinyl)methyl]-N’-(2,2-diethoxyethyl)-N’'-nitro-guanidine is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-[(6-Chloro-3-pyridinyl)methyl]-N’-(2,2-diethoxyethyl)-N’'-nitro-guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-[(6-Chloro-3-pyridinyl)methyl]-N’-(2,2-diethoxyethyl)-N’'-nitro-guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[(6-Chloro-3-pyridinyl)methyl]-N’-(2,2-diethoxyethyl)-N’'-nitro-guanidine involves its interaction with specific molecular targets and pathways. The nitro-guanidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The chlorinated pyridine ring may also play a role in binding to specific sites on target molecules, enhancing the compound’s overall efficacy.
Comparación Con Compuestos Similares
N-[(6-Chloro-3-pyridinyl)methyl]-N’-(2,2-diethoxyethyl)-N’'-nitro-guanidine can be compared with other similar compounds such as:
N-[(6-Chloro-3-pyridinyl)methyl]-N’-(2,2-dimethoxyethyl)-N’'-nitro-guanidine: Similar structure but with dimethoxyethyl group instead of diethoxyethyl.
N-[(6-Chloro-3-pyridinyl)methyl]-N’-(2,2-diethoxyethyl)-N’'-amino-guanidine: Similar structure but with an amino group instead of a nitro group.
The uniqueness of N-[(6-Chloro-3-pyridinyl)methyl]-N’-(2,2-diethoxyethyl)-N’'-nitro-guanidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
330559-99-4 |
|---|---|
Fórmula molecular |
C₁₃H₂₀ClN₅O₄ |
Peso molecular |
345.78 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144837.png)

![3-(3-Chloropropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144839.png)
![5-Chloro-1-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-pentanone](/img/structure/B1144840.png)

![(4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1144844.png)
